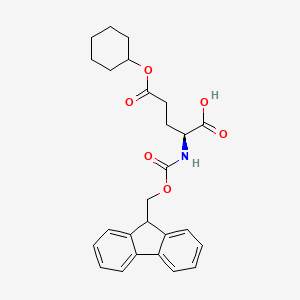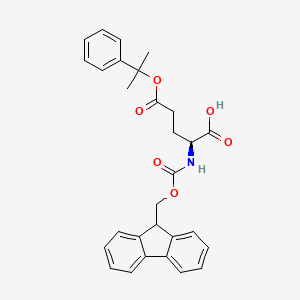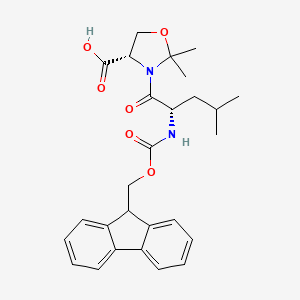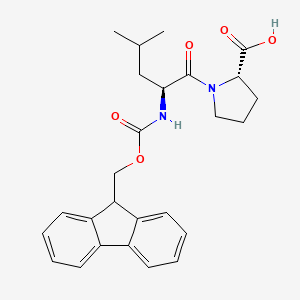
Fmoc-d-lys(boc)-opfp
Overview
Description
Fmoc-D-lys(boc)-opfp, also known as N-α-Fmoc-N-ε-t.-Boc-D-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Boc (tert-butyloxycarbonyl) group protects the side chain amino group. The OPfp (pentafluorophenyl) ester is a reactive ester used to facilitate peptide bond formation.
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within biological systems.
Mode of Action
Fmoc-D-Lys(Boc)-OPfp is a derivative of the amino acid lysine, with protective groups (Fmoc and Boc) attached to the alpha and epsilon amino groups respectively . These protective groups are used in peptide synthesis to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, while the Boc group requires acidic conditions for removal . This allows for selective deprotection and coupling reactions during peptide synthesis.
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product, including factors such as size, charge, hydrophobicity, and the presence of specific transporters .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc and Boc protective groups . Additionally, temperature and solvent can also impact the efficiency of peptide synthesis. The stability of this compound is also an important consideration, with storage recommendations typically around 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-lys(boc)-opfp involves several steps:
Protection of the Lysine Side Chain: The ε-amino group of D-lysine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Fmoc Protection: The α-amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium bicarbonate.
Activation with Pentafluorophenyl Ester: The carboxyl group of the protected lysine is activated by reacting with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the OPfp ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of automated peptide synthesizers for efficient and high-throughput synthesis.
- Optimization of reaction conditions to ensure high yield and purity.
- Implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-lys(boc)-opfp undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Boc group using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using the OPfp ester as an activating group.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: DCC or other carbodiimides for activating the carboxyl group, along with pentafluorophenol.
Major Products Formed
Deprotected Lysine: After removal of protective groups, free lysine is obtained.
Peptide Chains: Formation of longer peptide chains through successive coupling reactions.
Scientific Research Applications
Fmoc-D-lys(boc)-opfp is extensively used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: Used in the design of peptide therapeutics and vaccines.
Industry: Applied in the production of peptide-based materials and biomaterials for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(boc)-OH: Similar structure but lacks the OPfp ester, used in peptide synthesis.
Fmoc-D-Lys(ivDde)-OH: Another lysine derivative with different protective groups.
Fmoc-D-Trp(boc)-OH: A tryptophan derivative with similar protective groups.
Uniqueness
Fmoc-D-lys(boc)-opfp: is unique due to the presence of the OPfp ester, which enhances its reactivity in peptide bond formation, making it highly efficient for solid-phase peptide synthesis.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692814 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133083-36-0 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















